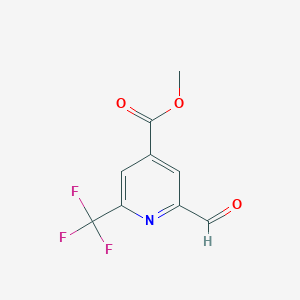
Methyl 2-formyl-6-(trifluoromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-6-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a formyl group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(trifluoromethyl)isonicotinate typically involves the reaction of 2-formylisonicotinic acid with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in organic solvents like tetrahydrofuran.
Major Products Formed
Oxidation: 2-carboxy-6-(trifluoromethyl)isonicotinate.
Reduction: 2-hydroxymethyl-6-(trifluoromethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-6-(trifluoromethyl)isonicotinate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-formyl-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Similar structure but lacks the formyl group.
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate: Contains a methoxy group instead of a formyl group.
Uniqueness
Methyl 2-formyl-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
methyl 2-formyl-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-6(4-14)13-7(3-5)9(10,11)12/h2-4H,1H3 |
Clave InChI |
FCZYLPMFUCMNAS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)

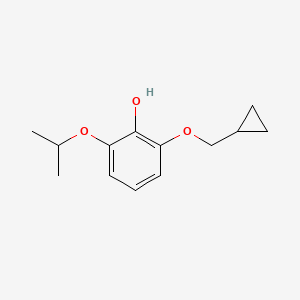
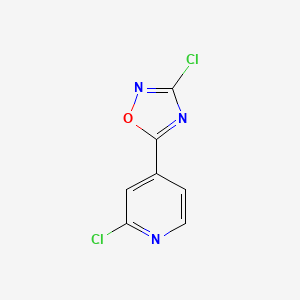

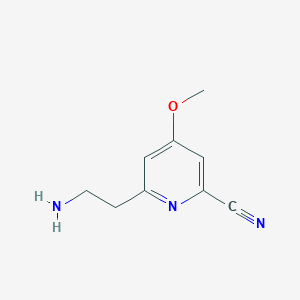

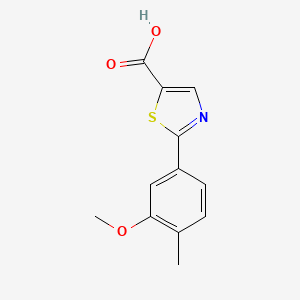
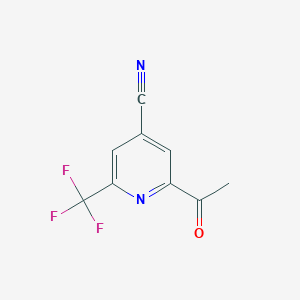
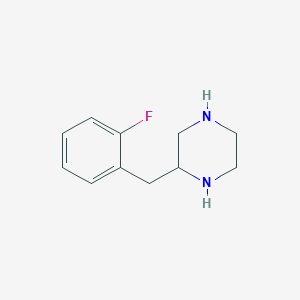
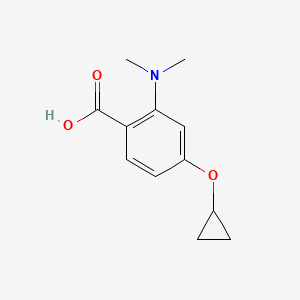
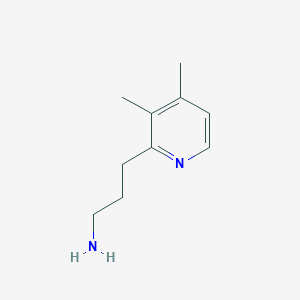

![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
